N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide
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Overview
Description
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzodioxin ring fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide typically involves multiple steps. One common method includes the acetylation of 2,3-dihydro-1,4-benzodioxin followed by the introduction of a benzamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds.
Scientific Research Applications
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide may exhibit unique properties such as enhanced stability, specific reactivity, or distinct biological activity. These differences can make it particularly valuable for certain applications in research and industry.
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide |
InChI |
InChI=1S/C18H17NO4/c1-11-3-5-13(6-4-11)18(21)19-15-10-17-16(22-7-8-23-17)9-14(15)12(2)20/h3-6,9-10H,7-8H2,1-2H3,(H,19,21) |
InChI Key |
LYMQXPZOSBGBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2C(=O)C)OCCO3 |
Origin of Product |
United States |
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